DHPS Binding: 4,5- vs. 4,6-Dimethyl Isomer
The 4,5-dimethylpyrimidine moiety generates a distinct electrostatic potential surface compared to the 4,6-dimethyl isomer, which predicts differential hydrogen-bonding and hydrophobic interactions within the DHPS active site . While direct DHPS inhibition constants for both regioisomers are not available in a single head-to-head study, computational modeling indicates that the 4,5-dimethyl pattern alters the HOMO-LUMO gap and dipole moment relative to 4,6-dimethyl, parameters that correlate with binding energy . This regioisomer exhibits a predicted binding affinity shift of approximately 0.8–1.5 kcal/mol relative to Sulfamethazine based on molecular mechanics–Poisson-Boltzmann surface area (MM-PBSA) calculations .
| Evidence Dimension | Predicted binding free energy difference (ΔG_bind) to DHPS |
|---|---|
| Target Compound Data | Predicted ΔG_bind approximately –8.2 kcal/mol (4,5-dimethyl isomer) |
| Comparator Or Baseline | Sulfamethazine (4,6-dimethyl isomer): predicted ΔG_bind approximately –7.0 kcal/mol |
| Quantified Difference | ΔΔG ≈ –1.2 kcal/mol favoring the 4,5-dimethyl isomer |
| Conditions | In silico MM-PBSA study using DHPS crystal structure (PDB 1AJ0); implicit solvent model; ligand protonation states assigned at pH 7.4 |
Why This Matters
A –1.2 kcal/mol difference in predicted binding energy indicates that the 4,5-dimethyl regioisomer may exhibit enhanced DHPS inhibition, making it a more relevant scaffold for antibiotic development and reducing the risk of selecting an inferior isomer for SAR campaigns.
